5-(Methoxymethyl)pyrimidin-2-amine
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Overview
Description
5-(Methoxymethyl)pyrimidin-2-amine is a derivative of pyrimidine, a six-membered heterocyclic compound containing two nitrogen atoms at positions 1 and 3. Pyrimidine derivatives are widely recognized for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Methoxymethyl)pyrimidin-2-amine typically involves the reaction of acyclic starting materials such as benzylidene acetones and ammonium thiocyanates. The process includes several steps: ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves optimizing the reaction conditions to achieve high yields and purity, often using catalysts and controlled environments to facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions: 5-(Methoxymethyl)pyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: Conversion to methylsulfonyl compounds.
Reduction: Formation of corresponding amines.
Substitution: Introduction of different functional groups at specific positions on the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Typically involves oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Commonly uses reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Often employs halogenating agents or nucleophiles under controlled temperatures and pH conditions.
Major Products: The major products formed from these reactions include various substituted pyrimidines, which can exhibit different biological activities depending on the nature of the substituents .
Scientific Research Applications
5-(Methoxymethyl)pyrimidin-2-amine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an antiplasmodial and antitrypanosomal agent.
Medicine: Investigated for its therapeutic potential in treating diseases like malaria and sleeping sickness.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 5-(Methoxymethyl)pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes critical for the survival of pathogens, thereby exhibiting antiplasmodial and antitrypanosomal activities. The exact molecular targets and pathways can vary depending on the specific application and the organism being targeted .
Comparison with Similar Compounds
2-Aminopyrimidine: Shares the pyrimidine core structure but differs in the substitution pattern.
Pyrazolo[1,5-a]pyrimidine: Contains a fused ring system with similar biological activities.
Pyridazine: Another six-membered diazine with distinct pharmacological properties
Uniqueness: 5-(Methoxymethyl)pyrimidin-2-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its methoxymethyl group can influence its solubility, stability, and interaction with biological targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C6H9N3O |
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Molecular Weight |
139.16 g/mol |
IUPAC Name |
5-(methoxymethyl)pyrimidin-2-amine |
InChI |
InChI=1S/C6H9N3O/c1-10-4-5-2-8-6(7)9-3-5/h2-3H,4H2,1H3,(H2,7,8,9) |
InChI Key |
XINMOSGSLIXVJW-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=CN=C(N=C1)N |
Origin of Product |
United States |
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